Ingenol is a naturally occurring tetracyclic diterpene compound found in various species of the Euphorbia genus. [, , , , ] It serves as a precursor for several biologically active ingenol derivatives, including ingenol mebutate (ingenol-3-angelate), a substance found in the sap of the plant Euphorbia peplus. [, ] Ingenol and its derivatives have garnered significant attention in scientific research due to their diverse biological activities, including tumor-promoting activity, anti-cancer properties, and potential as antiviral agents. [, , , , , ]
Synthesis Analysis
Ingenol can be isolated from natural sources like Euphorbia lathyris seeds. [, ] A single-step method has been developed to isolate ingenol from mixtures of diterpenoid esters and ingenol esters. [] This method facilitates the use of ingenol as a precursor for synthesizing biologically active ingenol derivatives. []
Various ingenol derivatives have been synthesized via esterification of the C-3 hydroxyl group of the ingenol core. [] This approach has yielded novel ingenol derivatives with varying potencies and potential as latency reversal agents for HIV-1. []
Molecular Structure Analysis
Ingenol is characterized by a complex tetracyclic diterpene structure. [, , ] Its structure features a highly strained inside-outside framework, with a hydroxyl group at the C5 position. [] The spatial orientation (R or S) of the 9-hydroxy function in ingenol derivatives significantly influences their irritant activity. []
Chemical Reactions Analysis
Induction of Cell Death:
Mitochondrial Disruption: Ingenol mebutate can induce rapid rupture of the mitochondrial network, leading to cytosolic calcium release and eventual loss of plasma membrane integrity. [] This process is distinct from simple lysis by detergents like Triton X-100, suggesting a more complex mechanism involving multiple cell organelles. []
PKC/MEK/ERK Pathway Activation: Ingenol mebutate induces cell death through the protein kinase C δ (PKCδ)/MEK/ERK signaling pathway. [] This activation leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, contributing to reduced cell viability. []
Cell Cycle Arrest and Apoptosis: Ingenol derivative AAI, similar to ingenol mebutate, can induce G2/M phase arrest, disrupt mitochondrial membrane potential, and stimulate apoptosis and necrosis in K562 cells. [] Additionally, AAI activates PKCδ and ERK, while inactivating protein kinase B (AKT) and inhibiting the JAK/STAT3 pathway. []
Mechanism of Action
Anticancer Research:
Inhibition of Cancer Cell Proliferation: Ingenol derivatives, including ingenol-20-benzoate, demonstrate promising antitumor activity by inhibiting the growth of breast cancer cell lines and inducing apoptotic cell death via a p53-mediated pathway. []
Treatment of Skin Cancer: Topical application of ingenol mebutate has shown efficacy in treating subcutaneous B16 melanoma tumors in mice. [] The anti-cancer effect of ingenol mebutate in this context is mediated by IL-1, which promotes neutrophil recruitment to the tumor, enhances neutrophil survival, and increases their tumor-killing activity. []
Antiviral Research:
Inhibition of HIV Replication: Ingenol derivatives, particularly 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate (RD4-2138), exhibit potent and selective inhibition of HIV replication in vitro. [] This inhibitory effect is partly attributed to the down-regulation of CD4 molecules on host cells, hindering virus adsorption. []
Applications
Induction of Cell Differentiation: PKC-activating ingenol and 13-oxyingenol analogs can induce morphological changes and increased CD11b expression in HL-60 cells. [] These changes are characteristic of HL-60 cell differentiation to macrophage-like cells. []
Treatment of Pyogenic Granuloma: Topical ingenol mebutate has shown promise in treating pyogenic granuloma, a benign vascular lesion. [] Its immunomodulatory and antiangiogenetic properties contribute to the reduction of vascularization in the lesion. []
Research Tool for Cell Biology: Ingenol and its derivatives are valuable tools for investigating cellular processes like apoptosis, cell cycle regulation, and signal transduction pathways. [, , , , ]
Future Directions
Optimization of Ingenol Derivatives: Further research is needed to optimize the structure of ingenol derivatives to enhance their potency, selectivity, and pharmacokinetic properties for specific therapeutic applications, such as HIV eradication and cancer treatment. [, ]
Elucidation of Mechanisms of Action: A deeper understanding of the intricate mechanisms of action of ingenol and its derivatives, including their interactions with specific molecular targets and signaling pathways, is crucial for developing more effective and targeted therapies. [, , , , ]
Exploration of New Therapeutic Applications: Given the diverse biological activities of ingenol derivatives, exploring their potential in treating other diseases, such as inflammatory disorders and autoimmune diseases, could lead to novel therapeutic avenues. []
Development of Drug Delivery Systems: Research on innovative drug delivery systems, such as nanoparticles or liposomes, could improve the bioavailability and targeted delivery of ingenol derivatives, minimizing potential side effects. []
Investigation of Long-Term Safety: Long-term safety studies are essential for fully assessing the potential risks and benefits of ingenol-based therapies and ensuring their safe and effective use in clinical practice. [, ]
Related Compounds
Ingenol Mebutate
Compound Description: Ingenol mebutate (ingenol-3-angelate) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent activator of protein kinase C (PKC) and exhibits a dual mechanism of action, causing both direct cell death and immune activation. Ingenol mebutate is clinically used as a topical treatment for actinic keratosis (AK), a precancerous skin condition, and has shown promising results in the treatment of non-melanoma skin cancers. [, , , , , , , , ]
Relevance: Ingenol mebutate is a structurally related compound to ingenol, differing only in the presence of an angelate ester at the C-3 hydroxyl group. This esterification is crucial for its biological activity, as the ingenol core itself is inactive for many biological responses, including latency reversal. [, ]
13-Oxyingenol
Compound Description: 13-Oxyingenol is a naturally occurring diterpene similar in structure to ingenol. Derivatives of 13-oxyingenol, particularly its esters, have been studied for their ability to activate protein kinase C (PKC) and induce cell differentiation. Some 13-oxyingenol analogs, similar to ingenol analogs, can induce cell death in HL-60 cells, a human leukemia cell line. []
Relevance: 13-Oxyingenol shares a similar tetracyclic diterpene structure with ingenol, differing mainly in the presence of a carbonyl group at the C-13 position instead of a methylene group in ingenol. This structural similarity translates to shared biological activities, including PKC activation and induction of cell differentiation. []
13-Oxyingenol-13-dodecanoate-20-hexanoate
Compound Description: This compound is a naturally occurring 13-oxyingenol derivative isolated from plants of the Euphorbia genus. It demonstrates biological activity, particularly in inducing HL-60 cell differentiation, even with a lower potency for PKCα or PKCδ activation compared to other analogs. []
Relevance: This compound is a naturally occurring ester of 13-oxyingenol. Its biological activity, although less potent in activating certain PKC isoforms compared to other analogs, suggests a potential role for different PKC isozymes or related kinases in its mechanism of action, similar to ingenol and its derivatives. []
Fluoro-ingenol
Compound Description: Fluoro-ingenol (1) is a synthetic derivative of ingenol with a fluorine atom replacing a hydrogen atom at an unspecified position. In vitro studies demonstrated its antitumor effects on breast cancer cell lines (T47D and MDA-MB-231). []
Relevance: As a synthetic analog of ingenol, fluoro-ingenol showcases the potential for chemical modifications of the ingenol core structure to elicit anti-tumor effects, highlighting the importance of exploring structure-activity relationships for therapeutic development. []
Ingenol-20-deoxy-20-phtalimido
Compound Description: This is a synthetic derivative of ingenol with modifications at the C-20 position. It was included in a study evaluating the antitumor effects of ingenol analogs on breast cancer cell lines, aiming to identify potent compounds for cancer therapy. []
Relevance: Modifications at the C-20 position of ingenol, as seen in ingenol-20-deoxy-20-phtalimido, demonstrate the possibility of generating diverse ingenol analogs with varying biological activities, potentially leading to the identification of more selective and effective anti-cancer agents. []
Ingenol-3-benzoate-20-deoxy-20-benzamide
Compound Description: This ingenol derivative incorporates both a benzoate ester at the C-3 position and a benzamide group at the modified C-20 position. Its synthesis and inclusion in anti-tumor studies emphasize the exploration of various functional group substitutions on the ingenol scaffold to optimize desired biological effects. []
Relevance: By introducing both benzoate and benzamide moieties to the ingenol structure, this analog highlights the possibility of fine-tuning the activity and selectivity of ingenol derivatives, potentially leading to compounds with improved pharmacological profiles compared to ingenol. []
Ingenol-3-benzoate
Compound Description: This synthetic ingenol analog features a benzoate ester at the C-3 hydroxyl group. It was investigated for its antitumor activity in breast cancer cell lines alongside other ingenol derivatives, showcasing the impact of esterification on biological activity. []
Relevance: The presence of the benzoate ester at the C-3 position in ingenol-3-benzoate signifies its potential to modulate interactions with biological targets and influence the overall activity of the compound compared to unmodified ingenol. []
Ingenol-3,5-dibenzoate
Compound Description: This synthetic derivative of ingenol carries two benzoate esters, one at the C-3 position and another at the C-5 position. Its inclusion in the study highlights the potential for multiple esterifications on the ingenol scaffold to modulate its biological properties. []
Relevance: The presence of two benzoate esters in ingenol-3,5-dibenzoate suggests a possible influence on its physicochemical properties, potentially affecting its cellular uptake, distribution, and interaction with biological targets compared to ingenol. []
Ingenol-3,20-dibenzoate
Compound Description: This analog of ingenol features benzoate esters at both the C-3 and C-20 positions. This compound was investigated for its anti-tumor potential, highlighting the continued interest in modifying ingenol at these positions. []
Relevance: Similar to other di-substituted analogs, ingenol-3,20-dibenzoate demonstrates the importance of exploring multiple site modifications on the ingenol core for fine-tuning biological activities and potentially enhancing therapeutic efficacy compared to ingenol. []
20-Deoxy-20-benylureidoingenol-3-benzoate
Compound Description: This complex ingenol analog combines a benzylurea group at the modified C-20 position and a benzoate ester at the C-3 position. Its synthesis and evaluation underline the comprehensive approach in exploring diverse chemical modifications on the ingenol scaffold to identify promising drug candidates. []
Relevance: This compound showcases a further derivatization strategy of ingenol, suggesting that combining various functional groups at specific positions can lead to unique biological profiles and potentially enhance target specificity and therapeutic benefits compared to ingenol. []
Ingenol-20-deoxy-20-fluoro-3-benzoate
Compound Description: This synthetic ingenol derivative features a fluorine atom at the modified C-20 position and a benzoate ester at the C-3 position. It was analyzed alongside other ingenol derivatives for its anti-tumor activity, signifying the exploration of halogenated ingenol analogs for therapeutic development. []
Relevance: Introducing a fluorine atom in ingenol-20-deoxy-20-fluoro-3-benzoate can alter its metabolic stability and binding affinity to biological targets, potentially improving its pharmacokinetic properties and therapeutic efficacy compared to ingenol. []
Ingenol-20-deoxy-20-fluoro-3,5-dibenzoate
Compound Description: This compound represents a di-esterified ingenol analog with fluorine substitution at the C-20 position and benzoate esters at both the C-3 and C-5 positions. Its inclusion in the study underscores the interest in combining multiple modifications on the ingenol structure to optimize biological activity. []
Relevance: Incorporating both fluorine and di-benzoate substitutions in this analog highlights the potential for synergistic effects on its pharmacological properties, potentially influencing its potency, selectivity, and metabolic stability compared to ingenol. []
Ingenol-20-phenylcarbamate
Compound Description: This ingenol derivative carries a phenylcarbamate group at the C-20 position. It was investigated along with other ingenol analogs for potential anti-tumor activity, emphasizing the interest in modifying the C-20 position of ingenol for therapeutic development. []
Relevance: The introduction of the phenylcarbamate group in ingenol-20-phenylcarbamate can alter its interactions with biological targets and influence its pharmacological properties, potentially leading to improved activity or selectivity compared to ingenol. []
Ingenol-20-benzoate
Compound Description: Ingenol-20-benzoate is a synthetic derivative of ingenol, specifically esterified with a benzoate group at the C-20 hydroxyl. Among the tested ingenol derivatives, ingenol-20-benzoate exhibited promising antitumor activity by effectively inhibiting cell growth and inducing apoptotic cell death in breast cancer cells. This apoptotic pathway involved the tumor suppressor protein p53. []
Relevance: As an ester of ingenol, ingenol-20-benzoate demonstrates the impact of structural modifications on biological activity, particularly highlighting its potential as an antitumor agent. The involvement of the p53 pathway further suggests its potential mechanism of action in inducing cancer cell death. []
Ingenol-3-benzoate-20-phenylcarbamate
Compound Description: This ingenol derivative combines a benzoate ester at the C-3 position and a phenylcarbamate group at the C-20 position. It represents another example of a di-substituted ingenol analog explored for potential therapeutic applications. []
Relevance: Incorporating both benzoate and phenylcarbamate groups in this analog highlights the strategy of combining various functional groups at specific positions of ingenol to potentially achieve synergistic effects on its biological activity and therapeutic profile. []
Compound Description: 3-O-EZ is a naturally occurring ingenol diterpene ester found in Kansui Radix. This compound displays toxicity but can be converted into less toxic derivatives through stir-frying with vinegar, a traditional Chinese medicine processing technique. []
Relevance: This compound is a naturally occurring ingenol ester and serves as a precursor to the less toxic ingenol during the stir-frying process. This conversion highlights the potential of traditional processing methods in reducing the toxicity of herbal medicines containing ingenol-related compounds. []
Kansuiphorin C (KPC)
Compound Description: KPC is a toxic diterpene found in Kansui Radix that can be transformed into less toxic 5-O-benzoyl-20-deoxyingenol (5-O-Ben) and ultimately to the almost non-toxic 20-deoxyingenol through stir-frying with vinegar. []
Relevance: While not a direct derivative of ingenol, KPC, along with 3-O-EZ, represents a class of toxic compounds present in Kansui Radix that can be converted into less toxic ingenol-related compounds through specific processing techniques. This conversion process underlines the significance of understanding the chemical transformations of ingenol-related compounds to ensure the safe and effective use of herbal medicines. []
20-Deoxyingenol
Compound Description: 20-Deoxyingenol is a diterpene produced during the stir-frying process of Kansui Radix with vinegar. It exhibits significantly reduced toxicity compared to its precursors, 3-O-EZ and KPC. Despite the detoxification process, 20-deoxyingenol retains the water-draining activity associated with Kansui Radix. []
Relevance: 20-Deoxyingenol is a product of the detoxification process of toxic ingenol derivatives in Kansui Radix. It highlights the potential to generate less toxic and therapeutically relevant compounds from naturally occurring ingenol-related compounds through traditional processing methods. []
Compound Description: This ingenol derivative is a topoisomerase I catalytic inhibitor. It induces apoptosis in cancer cells, particularly those with cyclin D1 overexpression, through a mechanism involving P53 activation, HIF-1α accumulation, and ATR activation under hypoxic conditions. []
Relevance: 3EE,20Ac-ingenol demonstrates the potential of ingenol derivatives as anti-cancer agents, specifically by targeting topoisomerase I and inducing apoptosis through complex interplay with cellular pathways like P53 and HIF-1α. This research highlights the therapeutic potential of exploring ingenol analogs for cancer treatment. []
Compound Description: Similar to its isomer 3EE,20Ac-ingenol, 3EZ,20Ac-ingenol also functions as a topoisomerase I catalytic inhibitor. It induces apoptosis in cancer cells by triggering an intra S phase checkpoint and activating ATR in response to replication stress-induced DNA damage. []
Relevance: 3EZ,20Ac-ingenol further emphasizes the potential of ingenol derivatives as anti-cancer agents targeting topoisomerase I. Its specific mechanism involving cell cycle arrest and DNA damage response highlights the possibility of developing ingenol-based therapies for cancers with specific genetic backgrounds. []
Ingenol-3,5,20-triacetate
Compound Description: Ingenol-3,5,20-triacetate is a synthetic ingenol derivative that shows potent and selective inhibition of HIV replication in vitro. It exhibits a favorable safety profile with a high selectivity index, suggesting its potential as an anti-HIV agent. []
Relevance: This compound showcases the diverse biological activities of ingenol derivatives, extending beyond their known anti-cancer properties. Its potent anti-HIV activity and high selectivity index underline the potential of exploring ingenol analogs for treating viral infections. []
Compound Description: RD4-2138 is a synthetically derived ingenol analog that exhibits potent and selective inhibition of HIV replication, including HIV-2, with a favorable safety profile in vitro. Its mechanism of action is suggested to involve the inhibition of viral adsorption through downregulation of CD4 molecules on host cells. []
Relevance: RD4-2138 highlights the potential of ingenol derivatives as antiviral agents, specifically for treating HIV infection. Its unique mechanism involving CD4 downregulation further suggests a different approach to target HIV replication compared to existing antiretroviral drugs, emphasizing the need to further investigate its therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indacaterol is a monohydroxyquinoline that consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function. Used as the maleate salt for treatment of chronic obstructive pulmonary disease. It has a role as a beta-adrenergic agonist and a bronchodilator agent. It is a quinolone, a monohydroxyquinoline, a member of indanes, a secondary alcohol and a secondary amino compound. It is a conjugate base of an indacaterol(1+). Indacaterol is a novel, ultra-long-acting, rapid onset β(2)-adrenoceptor agonist developed for Novartis for the once-daily management of asthma and chronic obstructive pulmonary disease. It was approved by the European Medicines Agency (EMA) on 30 November 2009 and by the FDA on 1 July 2011. It is marketed in Europe as Onbrez and in America as Arcapta Neohaler. Indacaterol is provided as its maleate salt form. Indacaterol is also a chiral molecule but only the pure R-enantiomer is dispensed. Indacaterol is a beta2-Adrenergic Agonist. The mechanism of action of indacaterol is as an Adrenergic beta2-Agonist.
Indalpine is a member of indoles. Indalpine was one of the first selective serotonin reuptake inhibitors to reach the American market. It was initially marketed by Pharmuka. However, after the emergence of widespread concern regarding adverse effects caused by SSRIs, and reported hematological effects caused by Indalpine, it was abruptly withdrawn from the US market.
Indane is a phenyl-containing compound that naturally occurs in the rhyzomes of Acorus calamus, a plant that is commonly used as an herbal remedy for gastrointestinal disorders such as diarrhea. Indane is also a pollutant commonly found in lakes and streams. Indane, also known as benzocyclopentane or indan, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. Indane is considered to be a practically insoluble (in water) and relatively neutral molecule. Indane has been primarily detected in feces. Within the cell, indane is primarily located in the membrane (predicted from logP). Indane exists in all eukaryotes, ranging from yeast to humans. Indane is also a parent compound for other transformation products, including but not limited to, indan-1-ol, phenindione, and anisindione. Indane is an ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring; a high-boiling (176 (o)C) colourless liquid. It is a member of indanes and an ortho-fused bicyclic hydrocarbon.
Indacrinone is an orally active, indanone-based loop diuretic that consists of a racemic mixture. The (-) enantiomer is natriuretic, and the (+) enantiomer is uricosuric.